molecular formula C10H16O4 B2861559 2,9-Dioxaspiro[5.5]undecane-3-carboxylic acid CAS No. 2413870-63-8

2,9-Dioxaspiro[5.5]undecane-3-carboxylic acid

Cat. No.: B2861559
CAS No.: 2413870-63-8
M. Wt: 200.234
InChI Key: GIPIFLUXORCWAV-UHFFFAOYSA-N
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Description

2,9-Dioxaspiro[5.5]undecane-3-carboxylic acid is a spirocyclic compound featuring a bicyclic framework with two oxygen atoms at positions 2 and 9 and a carboxylic acid substituent at position 2. Spiro compounds like this are characterized by their unique three-dimensional geometry, which often confers distinct chemical and biological properties.

Properties

IUPAC Name

2,9-dioxaspiro[5.5]undecane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c11-9(12)8-1-2-10(7-14-8)3-5-13-6-4-10/h8H,1-7H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPIFLUXORCWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOCC2)COC1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Dioxaspiro[5.5]undecane-3-carboxylic acid typically involves the formation of the spiro structure through cyclization reactions. One common method includes the reaction of a suitable diol with a carboxylic acid derivative under acidic conditions to form the dioxane ring . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,9-Dioxaspiro[5.5]undecane-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 2,9-Dioxaspiro[5.5]undecane-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows it to fit into specific binding sites, influencing biological pathways and processes. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to its activity .

Comparison with Similar Compounds

Core Structural Variations

The following table summarizes key structural differences between 2,9-dioxaspiro[5.5]undecane-3-carboxylic acid and related spiro compounds:

Compound Name Core Structure Substituents/Functional Groups Key References
This compound Dioxaspiro[5.5]undecane Carboxylic acid at C3 Inferred
1,7-Dioxaspiro[5.5]undecane Dioxaspiro[5.5]undecane No carboxylic acid; methyl/ethyl substituents
3-Azaspiro[5.5]undecane-9-carboxylic acid Azaspiro[5.5]undecane Carboxylic acid at C9, nitrogen at C3
1,5-Dioxaspiro[5.5]undecane-2,4-dione Dioxaspiro[5.5]undecane with diketone Two ketone groups at C2 and C4
9-(tert-Butoxycarbonyl)-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid Hybrid oxa-azaspiro[5.5]undecane Carboxylic acid at C3, tert-butyl ester at C9

Key Observations :

  • Oxygen vs.
  • Functional Group Positioning : The carboxylic acid group at C3 in this compound contrasts with ketone or ester groups in analogs, influencing solubility and reactivity .

Physicochemical Properties

Compound Molecular Weight Boiling Point (°C) Solubility Key Data Sources
1,7-Dioxaspiro[5.5]undecane 184.28 ~438 (predicted) Low in water
9-(tert-Butoxycarbonyl)-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid 299.36 Not reported Moderate in organic solvents
3,9-Diazaspiro[5.5]undecane-3-carboxylic acid tert-butyl ester 268.35 438 (predicted) Lipophilic

Biological Activity

2,9-Dioxaspiro[5.5]undecane-3-carboxylic acid is a unique compound characterized by its spirocyclic structure, which has garnered interest in various biological applications. Its structural features allow for diverse interactions with biological systems, making it a candidate for further exploration in medicinal chemistry and pharmacology.

The compound features a carboxylic acid functional group that can participate in various chemical reactions, including oxidation, reduction, and substitution. These reactions enhance its potential as a versatile building block in organic synthesis and medicinal chemistry.

The mechanism of action of this compound primarily involves its interaction with enzymes and receptors. The spiro structure allows the compound to fit into specific binding sites, influencing biological pathways and processes through hydrogen bonding and ionic interactions.

Antiviral Activity

Research indicates that derivatives of similar spiro compounds have shown promising antiviral activity, particularly against HIV-1 integrase (IN). A study on spiroundecane derivatives demonstrated that certain compounds inhibited both 3’-processing and strand transfer reactions catalyzed by IN, suggesting that modifications to the undecane core can enhance inhibitory effects .

CompoundIC50 (μM)Activity Description
Compound 110.3 ± 5.0Inhibits 3’-processing
Compound 213.7 ± 4.4Inhibits strand transfer
Compound 1635.7 ± 16.3Less effective compared to others

This data highlights the potential for designing therapeutically relevant analogues based on the structural characteristics of these compounds.

Enzyme Interaction

The compound's unique structure also positions it as a candidate for studying enzyme interactions and metabolic pathways. The presence of the carboxylic acid group may enhance its reactivity towards various enzymes, potentially leading to novel therapeutic applications in treating metabolic disorders or infections .

Study on Integrase Inhibitors

In a detailed study involving spiroundecane derivatives, researchers synthesized multiple compounds to evaluate their efficacy as HIV-1 integrase inhibitors. The study found that modifications such as the inclusion of furan moieties significantly improved inhibitory activity against integrase enzymes, suggesting that similar modifications could be explored in this compound for enhanced biological effects .

Quorum Sensing Interference

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,9-dioxaspiro[5.5]undecane-3-carboxylic acid, and how can its purity be validated?

  • Methodological Answer : Synthesis typically involves spirocyclic ring formation via cyclization reactions. For example, hydrogenation of unsaturated precursors (e.g., using palladium on charcoal under 4.5 bar H₂) is a key step, as demonstrated in analogous spiro compounds . Post-synthesis, purity can be validated via HPLC with UV detection (λ = 210–220 nm) and nuclear magnetic resonance (NMR). For structural confirmation, compare 1^1H-NMR peaks (e.g., δ 1.46–3.44 ppm for spirocyclic protons and tert-butyl groups) and 13^{13}C-NMR signals (e.g., carbonyl at δ 154–211 ppm) to reference data . Mass spectrometry (ESI-MS) with [M+H]+^+ ion at m/z 215 (C11_{11}H18_{18}O4_4) further confirms molecular identity .

Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic core and carboxylic acid moiety?

  • Methodological Answer :

  • Infrared (IR) Spectroscopy : Identify carboxylic acid O-H stretches (2500–3300 cm1^{-1}) and carbonyl (C=O) vibrations (1700–1750 cm1^{-1}) .
  • NMR Spectroscopy : Use 1^1H-NMR to resolve spirocyclic protons (e.g., δ 1.5–3.5 ppm) and 13^{13}C-NMR to confirm the carboxylic carbon (δ ~170 ppm). 2D techniques (COSY, HSQC) clarify spin-spin coupling in the spiro system .
  • X-ray Crystallography : Resolve the spiro[5.5]undecane geometry and hydrogen-bonding patterns in crystalline forms .

Q. What are the primary research applications of this compound in pharmacology?

  • Methodological Answer : The compound’s spirocyclic structure enhances metabolic stability and membrane permeability, making it a scaffold for drug candidates. It is used in:

  • Enzyme Inhibition Assays : Test activity against proteases or kinases using fluorogenic substrates .
  • Receptor Binding Studies : Radiolabel the compound (e.g., with 3^3H or 14^{14}C) to quantify affinity for G-protein-coupled receptors (GPCRs) .
  • Prodrug Design : Esterify the carboxylic acid to improve bioavailability, then monitor hydrolysis in simulated physiological conditions (pH 7.4 buffer, 37°C) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production while minimizing side reactions?

  • Methodological Answer :

  • Catalyst Screening : Compare Pd/C, PtO2_2, or Raney Ni for hydrogenation efficiency. For example, Pd/C at 4.5 bar H₂ achieves 84% yield in spiro compound synthesis .
  • Solvent Optimization : Test polar aprotic solvents (e.g., ethyl acetate) to enhance intermediate solubility and reduce byproducts .
  • Process Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

Q. How should researchers resolve contradictory data in spectral analysis (e.g., unexpected 1^1H-NMR splitting patterns)?

  • Methodological Answer :

  • Dynamic Effects : Investigate conformational flexibility via variable-temperature NMR (e.g., 25–60°C) to detect ring-flipping or chair-boat transitions in the spiro system .
  • Isotopic Labeling : Synthesize 13^{13}C-labeled analogs to distinguish overlapping signals in crowded regions of the spectrum .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict chemical shifts and compare with experimental data .

Q. What computational strategies are effective for predicting the compound’s reactivity in novel chemical reactions?

  • Methodological Answer :

  • Reaction Pathway Mapping : Use quantum mechanical methods (e.g., DFT with B3LYP/6-31G**) to model cycloadditions or nucleophilic attacks on the spiro core .
  • Machine Learning : Train models on spiro compound databases to predict regioselectivity in functionalization reactions (e.g., amidation at C3 vs. C9) .
  • Solvent Effects : Apply COSMO-RS to simulate solvent interactions and optimize reaction media for desired pathways .

Q. How can the compound’s stability under physiological conditions be evaluated for in vivo studies?

  • Methodological Answer :

  • Hydrolytic Stability : Incubate in phosphate-buffered saline (PBS) at 37°C and monitor degradation via LC-MS over 24–72 hours .
  • Plasma Stability : Expose to human or animal plasma (e.g., rat, 10% v/v) and quantify parent compound remaining using a stable isotope internal standard .
  • Photostability : Conduct ICH Q1B testing under UV/visible light (1.2 million lux-hours) to assess decomposition pathways .

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